molecular formula C10H15N3O3 B1480236 6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2098095-20-4

6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480236
CAS No.: 2098095-20-4
M. Wt: 225.24 g/mol
InChI Key: LJGMNOXYYRPBCO-UHFFFAOYSA-N
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Description

6-(4,4-Dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 2098095-20-4) is a pyrimidine-dione derivative featuring a 4,4-dimethyloxazolidine substituent at position 6 and a methyl group at position 2. This compound is of interest due to its heterocyclic framework, which combines a pyrimidine-dione core with an oxazolidine ring—a structural motif associated with diverse biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name

6-(4,4-dimethyl-1,3-oxazolidin-3-yl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2)5-16-6-13(10)7-4-8(14)12(3)9(15)11-7/h4H,5-6H2,1-3H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMNOXYYRPBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1C2=CC(=O)N(C(=O)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4,4-Dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C10H15N3O
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 2098095-20-4
  • Purity : Minimum 95%

Research indicates that the compound may exhibit biological activity through various mechanisms, including enzyme inhibition and interaction with specific biological targets. The presence of the pyrimidine and oxazolidin moieties suggests potential interactions with enzymes involved in metabolic pathways.

2. Enzyme Inhibition Studies

A significant focus has been on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The compound's structure allows for competitive inhibition of these enzymes, potentially improving cognitive function.

CompoundIC50 (µM) AChEIC50 (µM) BuChE
This compoundTBDTBD
Donepezil (standard)33.65 ± 3.5035.80 ± 4.60

3. Case Studies

A study conducted on similar pyrimidine derivatives demonstrated that structural modifications significantly impacted their inhibitory potency against AChE and BuChE. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups. This insight suggests that optimizing the substituents on the oxazolidin ring could enhance the biological efficacy of this compound.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in the substituents at specific positions on the pyrimidine ring can lead to significant changes in biological activity:

  • Substituent Positioning : The positioning of methyl and dimethyl groups on the oxazolidin ring has been shown to influence binding affinity to AChE.
  • Hydrophobic Interactions : Increased hydrophobicity from larger substituents enhances enzyme binding.

Potential Therapeutic Applications

Given its mechanism of action and enzyme inhibition profile, this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease and other cognitive disorders.

Comparison with Similar Compounds

Substitutions at Position 6

Compound Name Substituent at Position 6 Key Properties/Activities Synthesis Yield (If Reported) References
Target Compound 4,4-Dimethyloxazolidin-3-yl Not explicitly reported (potential anticancer/antimicrobial) N/A
6-([1,1’-Biphenyl]-3-carbonyl)-3-hydroxypyrimidine-2,4-dione (8g) Biphenyl-carbonyl HIV Rev inhibition (IC₅₀ = 0.8 µM) 87%
6-(2-(4-Methoxybenzylidene)-1-methylhydrazinyl)-3-methylpyrimidine-2,4-dione (3d) 4-Methoxybenzylidene hydrazine Anticancer (Topoisomerase 1 inhibition) 47%
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione 2-Methylthiazole Antimicrobial (S. aureus activity) N/A
1-((2R,3R,4R,5R)-3-Fluoro-tetrahydrofuran)-3-methylpyrimidine-2,4-dione (5) Fluorinated tetrahydrofuran Nucleoside analog potential N/A

Key Observations :

  • The oxazolidine substituent in the target compound introduces rigidity and stereochemical complexity, which may enhance binding to enzymes like Topoisomerase 1 (as seen in coumarin-uracil hybrids) .
  • Biphenyl-carbonyl derivatives (e.g., 8g) exhibit strong HIV Rev inhibition due to enhanced π-π stacking and hydrogen bonding .
  • Thiazole-substituted analogs (e.g., ) show superior antimicrobial activity compared to metronidazole, likely due to the sulfur heteroatom’s electronegativity .

Substitutions at Position 3

Compound Name Substituent at Position 3 Impact on Activity References
Target Compound Methyl group Likely improves metabolic stability
6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione Methyl and amino groups Enhanced solubility and nucleobase mimicry
1,3-Dimethylpyrimidine-2,4(1H,3H)-dione Dual methyl groups Reduced polarity, increased lipophilicity

Key Observations :

  • The methyl group at position 3 in the target compound may reduce oxidative metabolism, extending half-life compared to hydroxylated analogs (e.g., 3-hydroxypyrimidine-diones in ).
  • Amino-substituted derivatives (e.g., 6-amino-3-methyl) exhibit higher solubility, making them suitable for aqueous formulations .

Structural and Functional Insights

Electronic and Steric Effects

  • This contrasts with biphenyl-carbonyl derivatives, where electron-withdrawing groups enhance target affinity .
  • Thiazole-containing analogs leverage sulfur’s electronegativity for stronger bacterial membrane disruption, a feature absent in the oxazolidine-based target compound .

Preparation Methods

Preparation of 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione

  • This intermediate is synthesized by halogenation of 3-methylpyrimidine-2,4-dione (thymine) using reagents such as phosphorus oxychloride or phosphorus oxybromide under anhydrous conditions.
  • Reaction conditions typically involve heating in an inert solvent like acetonitrile, with bases such as potassium carbonate to facilitate substitution.
  • Purification is achieved by aqueous workup and chromatographic techniques to yield the 6-chloro derivative with high purity.
Step Reagents & Conditions Yield (%) Notes
Halogenation Thymine + POCl3 or POBr3, K2CO3, CH3CN, 0–80°C, 3 days ~96 White solid, purified by flash chromatography

Synthesis of 4,4-Dimethyloxazolidin-3-yl Nucleophile

  • The oxazolidine ring with 4,4-dimethyl substitution is typically prepared by cyclization of amino alcohols with appropriate aldehydes or ketones.
  • The 4,4-dimethyl substitution arises from the use of acetone or similar ketones in the cyclization step.
  • This nucleophile is isolated or generated in situ for the next substitution step.

Nucleophilic Substitution at the 6-Position

  • The 6-chloropyrimidine intermediate is reacted with the 4,4-dimethyloxazolidin-3-yl nucleophile under nucleophilic aromatic substitution conditions.
  • Typical solvents include polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
  • The reaction is conducted at elevated temperatures (e.g., 50–100°C) to facilitate displacement of the chlorine atom.
  • Base catalysts or additives may be used to enhance nucleophilicity.
  • The product is purified by recrystallization or chromatography.
Step Reagents & Conditions Yield (%) Notes
Nucleophilic substitution 6-chloro-3-methylpyrimidine-2,4-dione + 4,4-dimethyloxazolidin-3-yl, DMF, base, 50–100°C Variable (typically 70–90) Purification by recrystallization or chromatography

Research Findings and Optimization Notes

  • The halogenation step is critical for obtaining a reactive intermediate suitable for substitution; phosphorus oxychloride is preferred for chlorine introduction due to selectivity and yield.
  • The nucleophilic substitution step benefits from anhydrous conditions and polar aprotic solvents to maximize nucleophile activity.
  • Steric hindrance from the 4,4-dimethyl substituents can slow the substitution reaction; therefore, prolonged reaction times or increased temperature may be necessary.
  • Purity of the oxazolidinyl nucleophile affects the substitution efficiency; freshly prepared or purified nucleophile improves yields.
  • Alternative methods involving transition metal catalysis for C–N bond formation have been explored but are less common for this specific compound.

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Yield (%) Comments
6-chloropyrimidine synthesis Thymine + POCl3, K2CO3, CH3CN, 0–80°C, 3 days ~96 High purity intermediate
Oxazolidinyl nucleophile preparation Cyclization of amino alcohol + acetone N/A Precursor for nucleophilic substitution
Nucleophilic substitution 6-chloropyrimidine + oxazolidinyl, DMF, base, 50–100°C 70–90 Steric effects require optimized conditions

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

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